molecular formula C8H9N3 B1525234 5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190310-46-3

5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine

Cat. No.: B1525234
CAS No.: 1190310-46-3
M. Wt: 147.18 g/mol
InChI Key: FTPBMWCMOPXYRB-UHFFFAOYSA-N
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Description

5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridine ring, with a methyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting materials such as 2-aminopyridine and 2,5-dimethylfuran can be used, followed by cyclization in the presence of a catalyst like palladium or copper .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, various amine derivatives, and substituted pyrrolo[3,2-b]pyridines .

Scientific Research Applications

5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .

Properties

IUPAC Name

5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-7-8(11-5)6(9)4-10-7/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPBMWCMOPXYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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